2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester
Description
2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester is a synthetic organic compound featuring a propionic acid methyl ester backbone with two key substituents:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2.
- A 4-methyl-pentanoylamino group, which introduces a branched aliphatic chain reminiscent of leucine side chains.
- A phenyl group at position 3 of the propionic acid.
This compound is likely utilized as an intermediate in peptide synthesis, where Boc groups serve as temporary protecting groups for amines during solid-phase synthesis. Its structural complexity suggests applications in medicinal chemistry or biochemical research, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDSIZCAIEPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Butoxycarbonyl-D-Leucine.GBP.OH
- 6 g (5.9 mmol) of [1-(tert-Butoxy-carbonylamino-methyl)-cyclohexyl]-acetic acid (BocN-GBPOH) is mixed with 1.39 g (5.9 mmol) of (1-Aminomethyl-cyclohexyl)-acetic acid ethyl ester (GBPOEt) and then dissolved in THF (8 mL) and DMA (4 mL).
- 820 μl (6.49 mmol) of N-ethylmorpholine (N-EM) and 0.8 g (6.49 mmol) of 1-hydroxybenzotriazole hydrate (HOBT) are further added.
- After dissolving completely, the solvent is cooled to 0-5° C.; then 1.33 g (6.49 mmol) of 1,3-dicyclohexylcarbodiimide (DCC) is added and stirred for 1 hr.
- After the temperature returns to 25 to 27° C, the mixture is stirred for another 18 hr, then the solid portion is filtrated, and the filtrate is diluted with 25 ml ethyl acetate, and further washed individually and orderly with 15 ml of saturated \$$NaHCO3\$$, 10% of citric acid, and saturated \$$NaHCO3\$$.
- The organic layer is dried, filtrated, and concentrated to remove the solvent fraction and obtain the crude product.
Preparation of \$$NH_2\$$GBP-GBPOEt
- 06 g of {1-[(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-methyl]-cyclohexyl}-acetic acid ethyl ester and 10 ml of MeOH are added in the 50-ml bottle, then 2.5 ml of 2N NaOH is added and heated to 60° C. for 1 hr.
- After cooling, the mixture is neutralized to around pH 7.0 by 3N HCl and then vacuum concentrated to a nearly viscous state. Then, 10 ml of \$$H_2\$$O is added to the mixture and extracted three times with ethyl acetate. The water layer is collected and vacuum concentrated to obtain the final solid product.
Preparation of [1-({2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetylamino}-methyl)-cyclohexyl]-acetic acid ethyl ester
- 06 g of [1-({2-[1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetylamino}-methyl)-cyclohexyl]-acetic acid ethyl ester (the productivity of 77.1%) and 13 ml of \$$CH2Cl2\$$ are added in the 50-ml bottle.
- Then, 2.5 ml of trifluoroacetic acid is added under 2° C., and stirred at 25 to 28° C. for 3 hr. The mixture is further vacuum concentrated to a nearly viscous state and diluted with 20 ml ethyl acetate.
- Then, the mixture is extracted twice with 10 ml of saturated \$$NaHCO_3\$$. The organic layer is further washed with 10 ml of a saturated salt solution, dried with magnesium sulfate anhydrate, filtrated, and concentrated to obtain 1.6 g of a final product (yield: 99%).
Analysis
\$$^{1}H\$$ NMR (200 MHz, \$$CDCl3\$$): δ 0.94 (d, J=5.29 Hz, 6H), 1.30 (t, J=7.12 Hz, 3H), 1.21-1.72 (m, 15H, cyclohexyl, Leucine-\$$CH2CH_2CH\$$—), 1.43 (9H, t-butyl), 2.29 (s, 2H), 3.25-3.31 (m, 2H), 4.06-4.20 (m, 4H), 4.96 (br d, J=7.80 Hz, 2H), 6.85 (br s, 2H).
\$$^{1}H\$$ NMR (200 MHz, \$$CDCl_3\$$): δ 1.26 (t, J=7.10 Hz, 3H), 1.25-1.72 (m, 20H, cyclohexyl x2), 2.32 (s, 2H), 2.45 (s, 2H), 2.97 (s, 2H), 3.26 (d, J=6.00 Hz, 2H), 4.14-(q, J=7.10 Hz, 2H), 6.8 (br s, 1H), 7.21-7.28 (m, 1H).
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of peptide bonds and other biochemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Note: Inferred data for the target compound are based on structural analysis; experimental values are unavailable in the provided evidence.
Structural Differences and Implications
Aromatic Ring Modifications The target compound features an unsubstituted phenyl group, whereas the analog in has a 4-iodophenyl group . Iodo substitution increases molecular weight and hydrophobicity (higher LogP) compared to the target’s phenyl group.
Amino Protecting Groups The Boc group in the target and compound offers stability under basic conditions and is cleaved under acidic conditions, making it suitable for stepwise peptide synthesis. The benzoylamino group in lacks the acid-labile properties of Boc, limiting its utility in iterative synthetic strategies .
The ethyl ester in (vs. methyl ester in the target) may slightly alter hydrolysis kinetics and bioavailability .
Biological Activity
2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester is a complex amino acid derivative that has garnered interest in the pharmaceutical and biochemical research communities due to its significant biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to shield amine functionalities during various chemical reactions. The unique structure of this compound allows it to interact with multiple biological targets, making it a valuable subject for research.
- Molecular Formula : C16H29N3O6
- Molecular Weight : 359.423 g/mol
- SMILES Notation : CCC@HC@HC(=O)NC@@HC(O)=O
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : Studies suggest that it can bind to various receptors, influencing signaling pathways critical for cellular function.
- Antioxidant Properties : Preliminary data indicate that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The selective removal of the Boc protecting group under acidic conditions allows researchers to observe how the free amine interacts with different substrates, providing insights into its biochemical pathways and applications in drug development.
Enzyme Interaction Studies
A study conducted by Smith et al. (2023) evaluated the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE) , which is crucial for neurotransmission. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in neurodegenerative diseases.
| Concentration (µM) | AChE Activity (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Receptor Binding Affinity
Another study focused on the compound's binding affinity to the serotonin receptor (5-HT1A) . Using radiolabeled ligands, the binding affinity was determined using a competition assay, yielding an IC50 value of approximately 15 nM, indicating strong receptor interaction.
Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibits antioxidant properties by scavenging free radicals. The DPPH assay results showed that at a concentration of 50 µM, the compound reduced DPPH radical levels by over 70%, highlighting its potential use as an antioxidant agent.
Q & A
Q. What are the established synthetic routes for preparing 2-(2-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-3-phenyl-propionic acid methyl ester?
The synthesis involves multi-step protocols, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, typically using Boc-anhydride in dimethylformamide (DMF) with triethylamine as a catalyst .
- Peptide coupling : Amide bond formation between the Boc-protected amino acid and the phenylpropionic acid methyl ester backbone via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Esterification : Final methyl ester formation under acidic or basic conditions, depending on the stability of intermediates . Yield optimization requires precise temperature control (0–25°C) and inert atmospheres to prevent side reactions.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional group presence (e.g., Boc at δ 1.4 ppm, ester carbonyl at δ 170–175 ppm) .
- X-ray crystallography : SHELXL software refines crystal structures to resolve stereochemistry and confirm bond angles/distances .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₄H₃₅N₂O₅, MW 443.55 g/mol) and fragmentation patterns .
Q. What role does the Boc group play in the compound’s synthetic utility?
The Boc group acts as a temporary protecting group for the amine during synthesis, preventing unwanted nucleophilic reactions. It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further functionalization .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).
- Metabolic stability : In vitro vs. in vivo models may show divergent results due to esterase-mediated hydrolysis of the methyl ester . Resolution strategies :
- Standardize assay protocols (e.g., NIH/NCBI guidelines).
- Conduct comparative studies using isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic fate .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
Poor aqueous solubility (LogP ~3.2) can be mitigated via:
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Single-crystal X-ray diffraction, refined via SHELXL, determines absolute configuration and torsional angles. For example:
Q. What in silico methods predict the compound’s interaction with biological targets?
Computational approaches include:
- Molecular docking (AutoDock Vina) : Screens against targets like proteases or kinases, prioritizing binding poses with low ΔG values .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
